

Application Note: Protocol for Wet Chemical Etching of

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Compound of Interest

Compound Name: Gallium oxide

CAS No.: 12024-21-4

Cat. No.: B085304

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Executive Summary & Core Directive

The Challenge: Beta-gallium oxide (

) is an ultra-wide bandgap semiconductor (4.8 eV) with exceptional chemical stability. Unlike Silicon or GaAs, it is virtually inert to standard acids (HF, HCl,

) at room temperature. This makes wet etching a significant processing bottleneck.^[1]

The Solution: Successful wet etching requires overcoming the high activation energy of the Ga–O bond. This protocol details two distinct, self-validating methodologies:

- High-Temperature Phosphoric Acid Etching: For bulk removal, mesa isolation, and defect revealing.
- Photo-Electrochemical (PEC) Etching: For room-temperature, controllable etching using UV illumination to drive surface oxidation.

The Physics of Etching [2][3][4][5]

Thermodynamic Barriers & Anisotropy

Wet etching of [ngcontent-ng-c780544980="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">](#)

is reaction-limited, not diffusion-limited. The rate is determined by the surface reaction kinetics, which follow an Arrhenius dependence on temperature.

- Activation Energy (): Typically high (), necessitating process temperatures for practical rates in acid.
- Anisotropy: Due to the low-symmetry monoclinic crystal structure (), etch rates vary drastically by plane.
 - (100): Fast etching (high surface energy).
 - (001): Slow etching.
 - (010): Often yields the smoothest sidewalls, critical for vertical fin structures.

Mechanism Visualization

The following diagram illustrates the reaction-limited pathway for high-temperature acid etching.



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Figure 1: Reaction pathway for thermal wet etching. The high activation energy at the 'Reaction' node is the primary bottleneck.

Protocol A: High-Temperature Phosphoric Acid Etching

Purpose: Bulk micromachining, damage removal after dry etch, and defect revealing. Safety

Warning: Hot phosphoric acid (

) causes severe burns. Use full PPE (face shield, apron, trionic gloves) and work in a wet bench with active aspiration.

Masking Strategy (Critical)

Standard photoresists (AZ, SU-8) will flow or carbonize at the required etching temperatures (). You must use a "Hard Mask" approach.

- Recommended Mask:

(PECVD deposited) or Nickel (Ni).

- Thickness:

for deep etches (selectivity is finite).

Step-by-Step Workflow

- Hard Mask Deposition:

- Deposit

via PECVD on the

wafer.

- Pattern Transfer:

- Spin coat standard photoresist.
- Lithography exposure and development.
- Dry Etch Mask: Etch the

using

plasma (RIE/ICP).

- Strip Resist: Remove photoresist with Acetone/IPA or

plasma. The wafer must be free of organics before entering hot acid.

- Etchant Preparation:
 - Pour 85% Phosphoric Acid () into a quartz beaker.
 - Heat to . Use a feedback-controlled hotplate with a Teflon-coated thermocouple immersed in the liquid.
 - Process Control Monitor (PCM): Allow temperature to stabilize for 15 mins.
- Etching:
 - Immerse the wafer vertically using a Teflon carrier.
 - Agitate gently (magnetic stir bar at 100 rpm) to ensure thermal uniformity.
- Quench & Rinse:
 - Transfer immediately to a DI Water overflow rinse tank. Rinse for 5 minutes.
 - blow dry.
- Mask Removal:
 - Remove the remaining mask using Buffered Oxide Etch (BOE).

Reference Data: Etch Rates

Temperature ()	Etchant	Orientation	Approx. Rate (nm/min)	Surface Quality
100	85%	(100)	< 5	Negligible
150	85%	(100)	~ 50 - 70	Smooth
190	85%	(100)	> 150	Pitted/Rough
150	85%	(010)	Variable*	Anisotropic Sidewalls

Note: Data derived from Oshima et al. [1] and Oh et al. [2]. Rates are highly dependent on crystal quality (EFG vs. Czochralski).

Protocol B: Photo-Electrochemical (PEC) Etching[7]

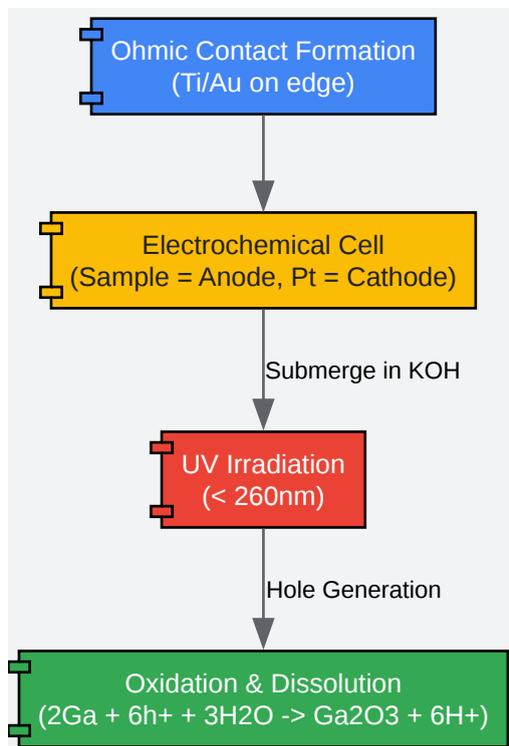
Purpose: Room-temperature etching for sensitive device structures where thermal budget is limited. Mechanism: UV photons (

) generate electron-hole pairs. Holes migrate to the surface, assisting in the oxidation of Ga, which then dissolves in the electrolyte.[2]

Experimental Setup

- Light Source: UV LED or Hg-Xe lamp (wavelength required for band-to-band absorption).
- Electrolyte: dilute KOH (0.1M) or .
- Working Electrode: sample (Ti/Au ohmic contact required on the back or edge).
- Counter Electrode: Platinum (Pt) wire.

PEC Workflow Diagram



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Figure 2: Workflow for Photo-Electrochemical (PEC) etching. The process is gated by UV illumination.

Execution Steps

- Contact: Apply Ti/Au ohmic contact to the sample edge to serve as the electrical connection.
- Mounting: Mount sample on a Teflon holder; ensure the contact is isolated from the electrolyte (use epoxy if necessary) to prevent etching the metal.
- Etching:
 - Apply bias (typically 0V to +5V vs Pt counter electrode).
 - Expose to UV light.^{[3][4][2]}
 - Rate Control: Adjust UV intensity or bias voltage. Higher bias improves hole collection efficiency at the surface.

Protocol C: Defect Characterization (Etch Pits)

Purpose: To reveal dislocation density (EPD) without TEM. Principle: Strained bonds at dislocation cores etch faster than the bulk crystal, creating visible pits.

- Etchant: Molten KOH (Potassium Hydroxide).
- Temperature:

(Requires Nickel crucible).
- Duration: 5 - 10 minutes.
- Observation:
 - Threading Dislocations: Appear as hexagonal or diamond-shaped pits.
 - Micro-pipes: Large, deep pits.
 - Use Nomarski (DIC) microscopy for high-contrast imaging.

Note: Hot

at

can also reveal pits on the (100) plane, but molten KOH is the standard for bulk substrate qualification [3].

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